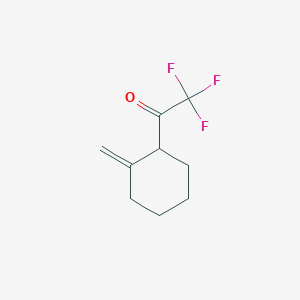
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one, also known as TF-MCH, is a chemical compound that has been gaining attention in the field of scientific research for its potential applications. This compound is a ketone derivative of cyclohexylamine and has a unique chemical structure that makes it an interesting subject for further study. In
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling and protein folding. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to increase the activity of the sigma-1 receptor, which may lead to an increase in the release of certain neurotransmitters and the modulation of ion channels.
Effets Biochimiques Et Physiologiques
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has also been found to modulate the activity of ion channels, which may have implications for the treatment of epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one also has a unique chemical structure that makes it an interesting subject for further study. However, there are also limitations to its use in lab experiments. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has not been extensively studied, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models are not well characterized.
Orientations Futures
There are several future directions for research on 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. Another area of interest is the investigation of the effects of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one on different cell types and in vivo models. Additionally, the potential therapeutic applications of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression warrant further investigation.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one involves the reaction of 2,2,2-trifluoroacetophenone with 2-methylcyclohexanone in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions and yields 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
163882-74-4 |
|---|---|
Nom du produit |
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one |
Formule moléculaire |
C9H11F3O |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2 |
Clé InChI |
YDBCNIWHFRBTRX-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
SMILES canonique |
C=C1CCCCC1C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



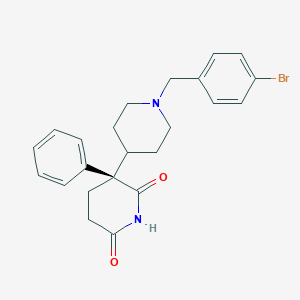
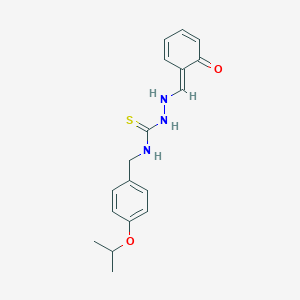
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
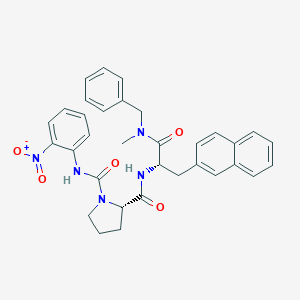
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
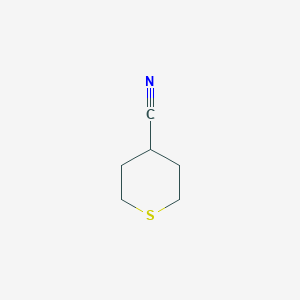
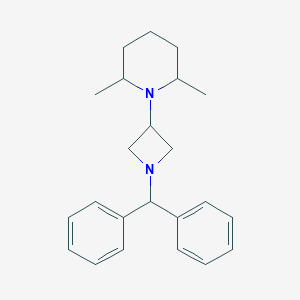
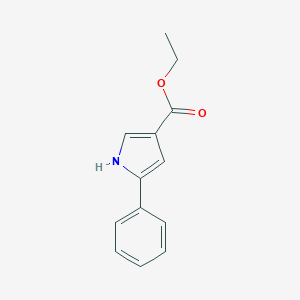
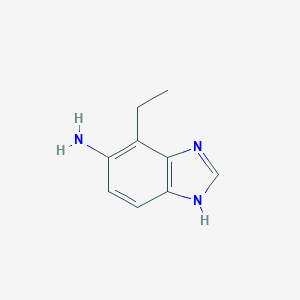
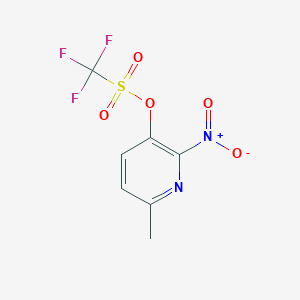
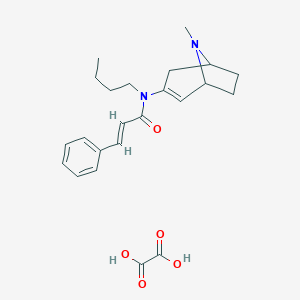
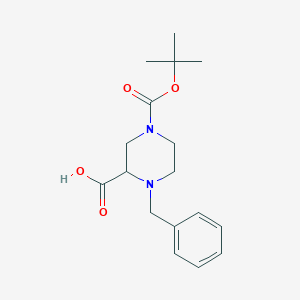
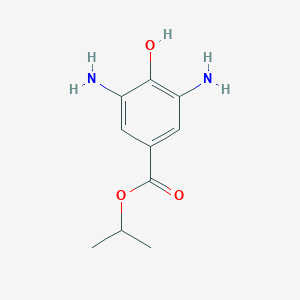
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)